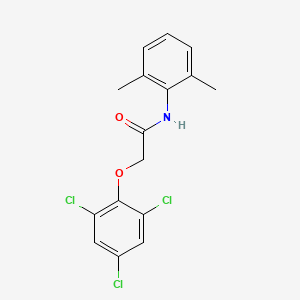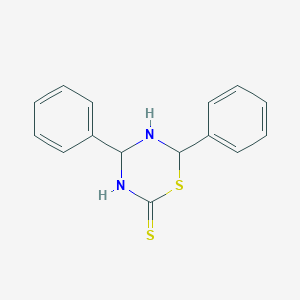![molecular formula C28H26N6O6S B11960531 N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of nitrophenyl, propenylidene, phenyl, trimethoxyphenyl, triazolyl, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The starting materials include 2-nitrobenzaldehyde, 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and acetohydrazide. The key steps in the synthesis are:
Condensation Reaction: The 2-nitrobenzaldehyde undergoes a condensation reaction with acetohydrazide to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then reacted with 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also bind to metal ions, affecting their biological availability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- **N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in N’-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s solubility and bioavailability, potentially leading to improved efficacy in its applications.
Eigenschaften
Molekularformel |
C28H26N6O6S |
|---|---|
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H26N6O6S/c1-38-23-16-20(17-24(39-2)26(23)40-3)27-31-32-28(33(27)21-12-5-4-6-13-21)41-18-25(35)30-29-15-9-11-19-10-7-8-14-22(19)34(36)37/h4-17H,18H2,1-3H3,(H,30,35)/b11-9+,29-15+ |
InChI-Schlüssel |
JAPAGKSLSNUPKD-VPHZGPCQSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)


![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)


![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)



![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)

